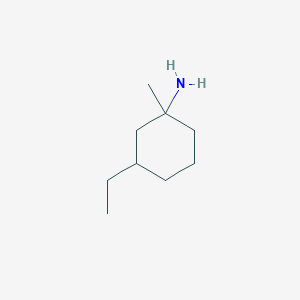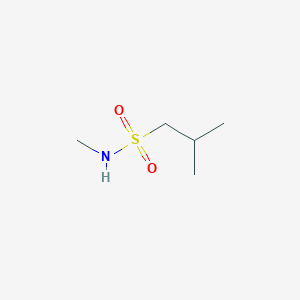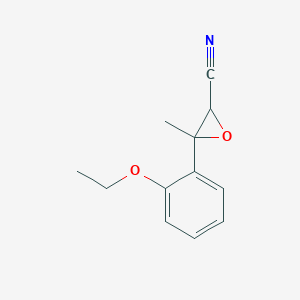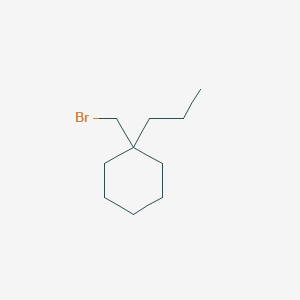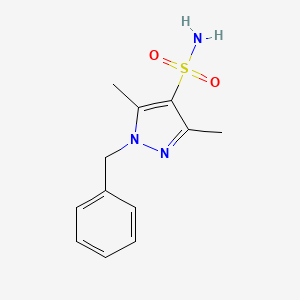
5-(Ethylamino)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Ethylamino)pentanoic acid is an organic compound with the molecular formula C7H15NO2 It is a derivative of pentanoic acid, where an ethylamino group is attached to the fifth carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylamino)pentanoic acid typically involves the reaction of pentanoic acid with ethylamine under controlled conditions. The process can be summarized as follows:
Starting Materials: Pentanoic acid and ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ethylamino group.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylamino)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5-(Ethylamino)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 5-(Ethylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. As a derivative of pentanoic acid, it can act as a weak agonist for certain receptors, influencing various biological processes. The ethylamino group may enhance its binding affinity and specificity for these targets, leading to distinct physiological effects.
Comparison with Similar Compounds
Similar Compounds
5-Aminopentanoic acid: A similar compound with an amino group instead of an ethylamino group.
Pentanoic acid: The parent compound without any amino substitution.
Valeric acid: Another derivative of pentanoic acid with different functional groups.
Uniqueness
5-(Ethylamino)pentanoic acid is unique due to the presence of the ethylamino group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
5-(ethylamino)pentanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-2-8-6-4-3-5-7(9)10/h8H,2-6H2,1H3,(H,9,10) |
InChI Key |
PVCJCCPKWQZJOB-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


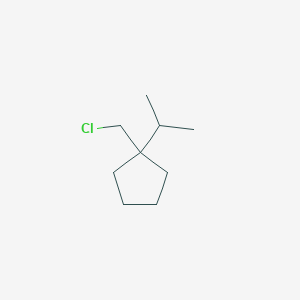
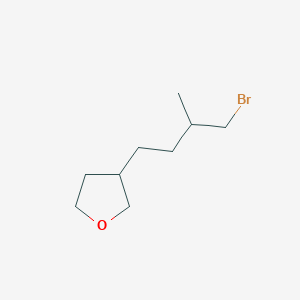

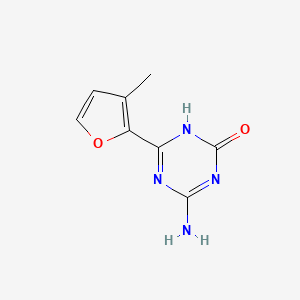

![N-(Propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13185192.png)
